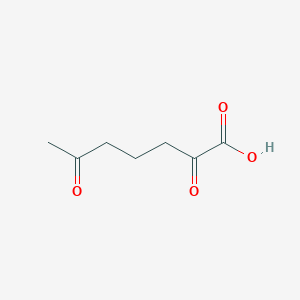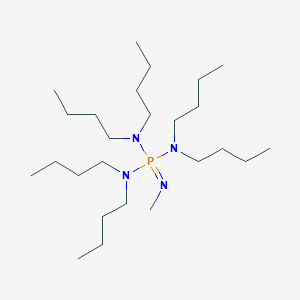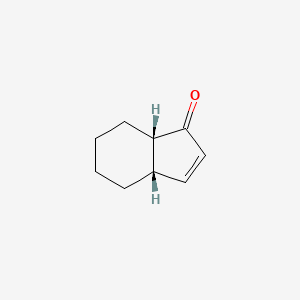![molecular formula C9H16O B14428122 [(1S,2R)-2-tert-butyl-3-methylidenecyclopropyl]methanol CAS No. 80587-31-1](/img/structure/B14428122.png)
[(1S,2R)-2-tert-butyl-3-methylidenecyclopropyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1S,2R)-2-tert-butyl-3-methylidenecyclopropyl]methanol is a cyclopropane derivative with a unique structure characterized by a tert-butyl group and a methylene group attached to a cyclopropane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2R)-2-tert-butyl-3-methylidenecyclopropyl]methanol typically involves the cyclopropanation of suitable precursors. One common method is the reaction of a suitable alkene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include:
Solvent: Dichloromethane or toluene
Temperature: Room temperature to reflux
Catalyst: Rhodium acetate or copper(I) chloride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
[(1S,2R)-2-tert-butyl-3-methylidenecyclopropyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Thionyl chloride for halogenation or tosyl chloride for tosylation.
Major Products Formed
Oxidation: [(1S,2R)-2-tert-butyl-3-methylidenecyclopropyl]aldehyde or [(1S,2R)-2-tert-butyl-3-methylidenecyclopropyl]carboxylic acid.
Reduction: [(1S,2R)-2-tert-butyl-3-methylcyclopropane].
Substitution: [(1S,2R)-2-tert-butyl-3-methylidenecyclopropyl]chloride or [(1S,2R)-2-tert-butyl-3-methylidenecyclopropyl]amine.
Aplicaciones Científicas De Investigación
[(1S,2R)-2-tert-butyl-3-methylidenecyclopropyl]methanol has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Material Science: Studied for its potential use in the development of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of [(1S,2R)-2-tert-butyl-3-methylidenecyclopropyl]methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or allosteric sites, leading to changes in protein conformation and function.
Comparación Con Compuestos Similares
Similar Compounds
- [(1S,2R)-2-tert-butyl-3-methylcyclopropane]
- [(1S,2R)-2-tert-butyl-3-methylidenecyclopropyl]chloride
- [(1S,2R)-2-tert-butyl-3-methylidenecyclopropyl]amine
Uniqueness
[(1S,2R)-2-tert-butyl-3-methylidenecyclopropyl]methanol is unique due to the presence of both a tert-butyl group and a methylene group on the cyclopropane ring. This structural feature imparts distinct steric and electronic properties, making it a valuable compound for various applications in organic synthesis and medicinal chemistry.
Propiedades
Número CAS |
80587-31-1 |
|---|---|
Fórmula molecular |
C9H16O |
Peso molecular |
140.22 g/mol |
Nombre IUPAC |
[(1S,2R)-2-tert-butyl-3-methylidenecyclopropyl]methanol |
InChI |
InChI=1S/C9H16O/c1-6-7(5-10)8(6)9(2,3)4/h7-8,10H,1,5H2,2-4H3/t7-,8-/m1/s1 |
Clave InChI |
FHFFQQGPWKLNRH-HTQZYQBOSA-N |
SMILES isomérico |
CC(C)(C)[C@H]1[C@@H](C1=C)CO |
SMILES canónico |
CC(C)(C)C1C(C1=C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-{[(2-Nitrophenyl)methyl]sulfanyl}-9-beta-D-ribofuranosyl-9H-purine](/img/structure/B14428047.png)
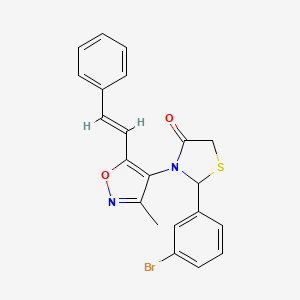
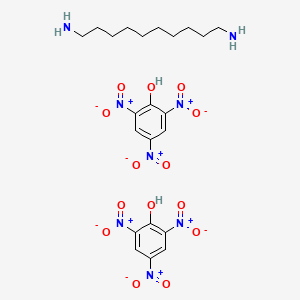

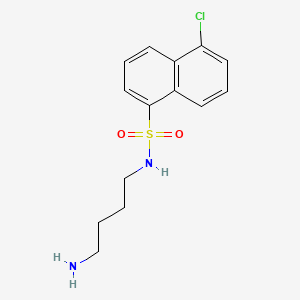
![1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-](/img/structure/B14428072.png)
![1-{(E)-[4-(9-Chlorononyl)phenyl]diazenyl}piperidine](/img/structure/B14428083.png)


![4-[(4-tert-Butylphenyl)methyl]-2-chloro-6-methylphenol](/img/structure/B14428108.png)
